
(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine
Overview
Description
®-1-(But-3-yn-1-yl)-2-methylpyrrolidine is a chiral compound with a pyrrolidine ring substituted with a butynyl group at the first position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(But-3-yn-1-yl)-2-methylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-methylpyrrolidine and 3-butyne-1-ol.
Reaction Conditions: The reaction involves the use of a base, such as sodium hydride (NaH), to deprotonate the alcohol group of 3-butyne-1-ol, followed by nucleophilic substitution with ®-2-methylpyrrolidine.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(But-3-yn-1-yl)-2-methylpyrrolidine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-1-(But-3-yn-1-yl)-2-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the triple bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the butynyl group, where nucleophiles such as halides or amines can replace the terminal hydrogen.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C catalyst.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-1-(But-3-yn-1-yl)-2-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(But-3-yn-1-yl)-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(But-3-yn-1-yl)-2-methylpyrrolidine: The enantiomer of the compound with similar structural features but different stereochemistry.
1-(But-3-yn-1-yl)pyrrolidine: Lacks the methyl group at the second position.
2-Methylpyrrolidine: Lacks the butynyl group at the first position.
Uniqueness
®-1-(But-3-yn-1-yl)-2-methylpyrrolidine is unique due to its specific chiral configuration and the presence of both the butynyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2R)-1-but-3-ynyl-2-methylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-3-4-7-10-8-5-6-9(10)2/h1,9H,4-8H2,2H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVFDRLNCQVBCW-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1CCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463626 | |
Record name | 1-(3-Butynyl)-2(R)-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460747-73-3 | |
Record name | 1-(3-Butynyl)-2(R)-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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